2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride
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Overview
Description
2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride is a chemical compound with a molecular formula of C10H14N2O2·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group attached to a phenoxy ring, which is further connected to an N-methylacetamide moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(aminomethyl)phenol and N-methylacetamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction between 3-(aminomethyl)phenol and N-methylacetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of secondary amines.
Substitution: Introduction of various substituents on the phenoxy ring, leading to a wide range of derivatives.
Scientific Research Applications
2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the phenoxy ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride
- 2-[3-(aminomethyl)phenoxy]-N-propylacetamide hydrochloride
- 2-[3-(aminomethyl)phenoxy]-N-butylacetamide hydrochloride
Uniqueness
2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the N-methylacetamide moiety, in particular, differentiates it from other similar compounds, providing unique reactivity and interaction profiles .
Biological Activity
2-[3-(Aminomethyl)phenoxy]-N-methylacetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H16ClN1O2
- Molecular Weight : 233.71 g/mol
This compound features a phenoxy group linked to an aminomethyl substituent, which is crucial for its biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The phenoxy group enhances lipophilicity, facilitating membrane penetration and increasing bioavailability.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
- Receptor Modulation : By binding to receptors, it could modulate signaling pathways that are implicated in disease processes.
Structure-Activity Relationships (SAR)
Research into the SAR of phenoxyacetamides has revealed that modifications on the aromatic rings significantly influence biological activity. For example, substituents on the phenyl ring can enhance binding affinity and selectivity towards target proteins.
Substituent Position | Type of Substituent | Effect on Activity |
---|---|---|
3 | Aminomethyl | Increases potency |
4 | Halogen (Cl, F) | Varies activity |
Biological Evaluation
Recent studies have evaluated the biological activity of related compounds with similar structures. The findings indicate that compounds with an aminomethyl group exhibit enhanced antimicrobial and anti-inflammatory properties.
Case Studies
- Antimicrobial Activity : A study demonstrated that phenoxyacetamides, including derivatives similar to this compound, showed significant inhibition against Pseudomonas aeruginosa through the inhibition of the type III secretion system (T3SS). Compounds were tested using a secretion assay with IC50 values below 1 µM, indicating strong efficacy .
- Anti-inflammatory Effects : The compound was also evaluated for its anti-inflammatory potential in vitro. Results showed a reduction in pro-inflammatory cytokine production in macrophage cell lines when treated with the compound, suggesting its potential as an anti-inflammatory agent .
Research Findings
The following table summarizes key findings from various studies on the biological activity of related compounds:
Properties
IUPAC Name |
2-[3-(aminomethyl)phenoxy]-N-methylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-12-10(13)7-14-9-4-2-3-8(5-9)6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYPONSPIQXWIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=CC(=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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